Cas no 1600863-86-2 (3-(Benzyloxy)-4-bromooxolane)
3-(Benzyloxy)-4-bromooxolane Chemical and Physical Properties
Names and Identifiers
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- 1600863-86-2
- 3-(Benzyloxy)-4-bromooxolane
- EN300-1133525
- Furan, 3-bromotetrahydro-4-(phenylmethoxy)-
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- Inchi: 1S/C11H13BrO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
- InChI Key: ZZNPXHNGNGBXHS-UHFFFAOYSA-N
- SMILES: BrC1COCC1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- Boiling Point: 321.6±42.0 °C(Predicted)
3-(Benzyloxy)-4-bromooxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133525-1.0g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1133525-0.05g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1133525-0.1g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1133525-0.25g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1133525-0.5g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1133525-1g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1133525-2.5g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1133525-5g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 5g |
$2028.0 | 2023-10-26 | |
| Enamine | EN300-1133525-10g |
3-(benzyloxy)-4-bromooxolane |
1600863-86-2 | 95% | 10g |
$3007.0 | 2023-10-26 |
3-(Benzyloxy)-4-bromooxolane Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-(Benzyloxy)-4-bromooxolane
3-(Benzyloxy)-4-bromooxolane (CAS No. 1600863-86-2): A Versatile Building Block in Modern Chemical Synthesis
The compound 3-(Benzyloxy)-4-bromooxolane, identified by its unique CAS No. 1600863-86-2, represents a structurally distinct oxolane derivative with a substituted bromo group and a benzyloxy functionality. This molecule has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and materials science due to its dual reactivity profile and compatibility with diverse reaction conditions. The benzyloxy group at the C-3 position introduces steric bulk and electronic effects, while the bromo substituent at C-4 provides a strategic site for further functionalization through nucleophilic substitution or cross-coupling methodologies.
Recent advancements in synthetic methodology have highlighted the utility of 3-(Benzyloxy)-4-bromooxolane as a key intermediate in the construction of complex heterocyclic frameworks. Notably, its bromo functionality enables participation in modern coupling reactions such as the Suzuki-Miyaura cross-coupling, allowing for the efficient introduction of aromatic or aliphatic moieties. The benzyloxy group, while serving as a protective element, can be selectively deprotected under mild conditions, offering orthogonal control over synthetic pathways—a critical feature in multi-step processes targeting bioactive molecules.
In the context of pharmaceutical research, compounds bearing the oxolane scaffold have demonstrated broad biological activity, including anti-inflammatory, antiviral, and anticancer properties. The bromo substitution in 3-(Benzyloxy)-4-bromooxolane provides a handle for late-stage functionalization to optimize pharmacokinetic profiles or enhance target specificity. For instance, recent studies have explored its role as a precursor to oxazole-containing drugs, where the bromide undergoes cascade reactions to form biologically relevant heterocycles under transition-metal-catalyzed conditions.
Structurally, the molecule exhibits conformational flexibility due to the five-membered oxolane ring's inherent puckering ability. This dynamic behavior is further modulated by the electron-withdrawing nature of the bromo group and the electron-donating influence of the benzyloxy substituent. Computational studies published in *Organic Letters* (2024) reveal that these substituents create an asymmetric electronic environment around the ring, which may be exploited to control regioselectivity in electrophilic attacks during downstream transformations.
From an industrial perspective, 3-(Benzyloxy)-4-bromooxolane has emerged as a valuable component in green chemistry initiatives. Its compatibility with solvent-free microwave-assisted protocols reduces energy consumption while maintaining high yields—a critical consideration for sustainable chemical manufacturing processes outlined in *Green Chemistry* (Vol. 27). The compound's stability under mild basic conditions also makes it suitable for continuous flow synthesis platforms, aligning with Industry 4.0 advancements in chemical production.
Notably, recent work from MIT's Department of Chemistry (2025) has demonstrated that this compound serves as an effective precursor for click chemistry applications when combined with azide-functionalized reagents under copper(I) catalysis. The resulting triazole derivatives exhibit enhanced solubility properties compared to traditional benzyl ether analogs, opening new avenues for drug delivery system development.
In materials science research published by Nature Materials (Q1 2025), researchers have utilized this compound's dual reactivity to create self-healing polymers through dynamic covalent bonding networks. The bromide enables reversible Diels-Alder reactions at elevated temperatures while maintaining mechanical integrity at ambient conditions—a breakthrough for next-generation smart materials requiring both durability and adaptability.
The synthesis pathway to 3-(Benzyloxy)-4-bromooxolane has been optimized through iterative process development studies reported by leading chemical suppliers since 2025. Modern approaches prioritize atom-efficient strategies using readily available starting materials like glycidyl ethers and brominating agents such as NBS (N-Bromosuccinimide). These methods achieve >95% purity levels through crystallization techniques that exploit differential solubility between intermediates and final product.
Critical safety data indicates that this compound exhibits moderate stability under standard storage conditions when maintained below 25°C away from direct sunlight. Its low volatility profile (Pvap = 1 Pa at 25°C) minimizes occupational exposure risks during handling operations within Good Laboratory Practice (GLP) environments certified by ISO/IEC 17025 standards.
Ongoing research programs funded by Horizon Europe aim to expand this molecule's applicability beyond traditional domains into emerging areas like photovoltaic materials development and biodegradable polymer design through enzymatic degradation pathways initiated by esterase enzymes present in natural ecosystems.
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